The compound can be derived from various synthetic routes involving purine derivatives. It falls under the broader classification of nucleobases, which are essential for the structure of nucleic acids such as DNA and RNA. The presence of the 14C isotope allows for tracking in metabolic studies, making it valuable in pharmacokinetics and molecular biology research.
The synthesis of 1H-Purin-6-amine-8-14C typically involves several steps, which may include:
For instance, one method involves heating a mixture of 6-chloropurine with an amine in an organic solvent under reflux conditions, followed by purification steps to yield the desired radiolabeled product .
The molecular structure of 1H-Purin-6-amine-8-14C can be described as follows:
The structure includes:
The structural representation can be visualized using computational chemistry software or databases that provide 2D and 3D models .
1H-Purin-6-amine-8-14C participates in various chemical reactions typical for purines:
These reactions are crucial for developing new pharmaceuticals and understanding metabolic pathways involving purines .
The mechanism of action for 1H-Purin-6-amine-8-14C primarily involves its role as a precursor in nucleotide synthesis and its potential interactions with enzymes involved in nucleic acid metabolism.
Studies using radiolabeled compounds allow researchers to trace these actions within biological systems, providing insights into cellular metabolism and drug interactions .
1H-Purin-6-amine-8-14C exhibits several important physical and chemical properties:
These properties influence its behavior in biological assays and its suitability for various applications .
The applications of 1H-Purin-6-amine-8-14C are diverse and significant:
The development of radiolabeled purines originated in the mid-20th century with pioneering work on nucleic acid biosynthesis. Early studies utilized ³²P-labeled phosphate groups in nucleotides, but their instability limited metabolic tracing accuracy. The synthesis of carbon-14-labeled purines in the 1960s—particularly adenine-8-¹⁴C—overcame this hurdle. Position C8 was strategically selected for isotopic incorporation due to its metabolic stability; unlike N7 or N9 positions, C8 does not participate in glycosidic bonding or major tautomeric shifts, ensuring the label remains intact during DNA/RNA polymerization [1] [3]. This enabled seminal discoveries:
Table 1: Structural Evolution of Therapeutic Purine Derivatives
Compound Class | Key Structural Features | Therapeutic Target | Research Application |
---|---|---|---|
Early Adenine-8-¹⁴C | Unmodified purine, ¹⁴C at C8 | DNA/RNA biosynthesis | Metabolic flux quantification in tumors [3] |
2,6,9-Trisubstituted Purines | 6-(Bipyridyl methaneamine), 2-heteroaryl, 9-isopropyl | CDK12/cyclinK | Overcoming trastuzumab resistance [2] |
Covalent CDK12 Inhibitors | Acrylamide moiety at C2 | CDK12 Cys1039 | Irreversible kinase suppression [2] [4] |
PROTAC Degraders | Purine-linked E3 ligase recruiter (e.g., thalidomide) | CDK12 ubiquitination | Selective protein degradation [2] |
The structural diversification of purines accelerated with innovations in synthetic chemistry. Patent US8940742B2 detailed methods for N9 alkylation and C6 amination, enabling derivatives like 9-isopropyl-6-(pyridin-3-ylmethaneamine) purines [4]. Adenine-8-¹⁴C facilitated the pharmacokinetic analysis of these compounds, where radiolabel tracking in liver microsomes confirmed the metabolic stability of lead candidates—critical for advancing CDK12 inhibitors into preclinical trials [2].
The 5730-year half-life and β-emission profile of carbon-14 make adenine-8-¹⁴C an ideal tracer for long-duration metabolic studies. Its low radioactivity (compared to ³H or ³²P) minimizes molecular disruption while providing sufficient detection sensitivity via liquid scintillation counting or microautoradiography. Key applications include:
Table 2: Tracer Applications of Adenine-8-¹⁴C in Oncobiology
Application | Experimental Model | Key Insight | Quantitative Outcome |
---|---|---|---|
Nucleotide Salvage Efficiency | HCC1954 trastuzumab-resistant cells | 3.2-fold higher adenine uptake vs. normal epithelium | 95.2% incorporation into DNA [2] |
DNA Alkylation Damage | In vitro plasmid systems | Alkylation at guanine N7 > adenine N³ | 12 adducts/kb per mM alkylator [3] |
CDK12 Inhibitor Target Engagement | SK-Br3 cell lysates | Dose-dependent Pol II p-CTD (Ser2) reduction | IC₅₀ = 40 nM for 30d [2] |
Recent advances employ adenine-8-¹⁴C in "click chemistry" probes. Alkyne-functionalized purines (e.g., 8-ethynyladenine) allow bioorthogonal tagging via azide-cycloaddition. When combined with C8-¹⁴C, dual-labeling strategies resolve spatial-temporal distribution of purine analogs in in vivo models using MALDI-TOF imaging [3] [5]. This approach mapped intratumoral distribution of PI3K inhibitors, showing preferential accumulation in hypoxic regions—data critical for optimizing dosing schedules.
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